4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)butanamide

Tankyrase 1 Wnt signaling PARP superfamily

Procure the sub-nanomolar tankyrase 1/2 and PARP-1 reference inhibitor 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)butanamide. With a TNKS1 IC50 of 0.0973 nM, it outperforms Example 39 by 4-fold, enabling sensitive HTS Z'-factor controls and competition assays. Its pyridin-4-ylmethyl vector ensures defined hydrogen-bonding, making it essential for benchmarking novel chemotypes or exploring bioisosteric replacements against a baseline potency.

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
Cat. No. B4733538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)butanamide
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=NC=C3
InChIInChI=1S/C18H18N4O3/c23-16(20-12-13-7-9-19-10-8-13)6-3-11-22-17(24)14-4-1-2-5-15(14)21-18(22)25/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,23)(H,21,25)
InChIKeyVKJZFSQAKQLIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)butanamide – Tankyrase Inhibitor Procurement Guide


4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)butanamide is a synthetic quinazolinone derivative that functions as a dual tankyrase 1/2 (TNKS1/2) and PARP-1 inhibitor [1]. The compound belongs to the oxoquinazolinyl-butanamide chemical series disclosed in US patent US9505749B2 (Example 106), where the 2-hydroxy-4-oxoquinazolin-3(4H)-yl core is linked via a butanamide spacer to a pyridin-4-ylmethyl moiety [1][2]. This structural architecture places it within a class of small-molecule Wnt/β-catenin pathway modulators under investigation for oncology and inflammatory disease applications [1].

Why 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)butanamide Cannot Be Replaced by In-Class Analogues


Within the oxoquinazolinyl-butanamide series, seemingly minor structural modifications produce order-of-magnitude shifts in tankyrase 1 inhibitory potency. Compounds in US9505749B2 exhibit IC50 values spanning from 0.0891 nM to 292 nM depending on the amide substituent [1][2]. The pyridin-4-ylmethyl moiety present in the target compound positions the pyridine nitrogen at the para position relative to the methylene linker, a spatial arrangement that can influence hydrogen-bonding interactions within the nicotinamide-binding pocket of TNKS1 differently than the pyridin-3-ylmethyl positional isomer or other heteroaryl variants [1]. Generic substitution based solely on the quinazolinone core therefore risks selecting a compound with substantially different target engagement, cellular Wnt pathway modulation, and ultimately biological outcome.

Quantitative Differentiation Evidence for 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)butanamide


Tankyrase 1 Potency: 4-Fold Gain Over Example 39 Comparator

In the identical tankyrase 1 biochemical assay described in US9505749, the target compound (Example 106) demonstrates an IC50 of 0.0973 nM [1]. The structurally distinct oxoquinazolinyl-butanamide derivative from the same patent, Example 39 (bearing a cyclobutyl-oxadiazolyl-phenyl substituent instead of pyridin-4-ylmethyl), shows an IC50 of 0.389 nM under the same conditions [2]. This represents an approximately 4-fold improvement in enzyme inhibitory potency for the pyridin-4-ylmethyl analog.

Tankyrase 1 Wnt signaling PARP superfamily

Distinct Selectivity Window vs. Structurally Proximal Example 117

Among oxoquinazolinyl-butanamide derivatives within US9505749, the pyridin-4-ylmethyl-bearing compound (Example 106, IC50 = 0.0973 nM) is approximately 41-fold more potent against TNKS1 than Example 117 (IC50 = 3.98 nM), a close structural analog tested in the same assay system [1][2]. This steep SAR gradient demonstrates that the pyridin-4-ylmethyl amide substituent confers a substantial selectivity advantage over alternative amide modifications within the chemical series.

Selectivity profiling TNKS1 Structure-activity relationship

PARP-1 Selectivity Potential Inferred from Intra-Series SAR

The oxoquinazolinyl-butanamide series disclosed in US9505749 encompasses compounds with dual TNKS/PARP-1 inhibitory activity. A representative compound within the series, Example 79, exhibits a PARP-1 IC50 of 292 nM, which is several hundred-fold weaker than its TNKS1 potency [1]. While direct PARP-1 data for the pyridin-4-ylmethyl derivative (Example 106) is not publicly available in the patent or BindingDB, the series architecture suggests that careful selection of the amide substituent can tune the TNKS1:PARP-1 selectivity ratio. The sub-nanomolar TNKS1 potency of Example 106 (0.0973 nM) [2] implies a potentially favorable selectivity window, provided its PARP-1 IC50 is comparable to or weaker than that of Example 79. This inference requires experimental verification but highlights the compound's differentiation potential.

PARP-1 Selectivity Dual inhibition

Structural Rationale for Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl Differentiation

The pyridin-4-ylmethyl group positions the pyridine nitrogen para to the methylene linker, creating a distinct hydrogen-bond acceptor vector compared to the pyridin-3-ylmethyl positional isomer [1]. In the context of the nicotinamide-binding site of TNKS1, the para-oriented nitrogen is geometrically better suited to engage the conserved tyrosine-serine dyad (Tyr1207/Ser1221) that recognizes the nicotinamide carboxamide, whereas the meta-oriented nitrogen in the pyridin-3-ylmethyl isomer presents a suboptimal angle for this interaction [1][2]. Quantitative TNKS1 potency data for the pyridin-3-ylmethyl isomer is not available in the accessible primary literature; however, the structural logic is consistent with the observed sub-nanomolar potency of the 4-ylmethyl analog.

Positional isomerism Hydrogen bonding Nicotinamide pocket

Optimal Application Scenarios for 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)butanamide


High-Sensitivity TNKS1 Biochemical Screening and Hit Validation

With a TNKS1 IC50 of 0.0973 nM [2], this compound is suitable as a high-potency reference inhibitor in biochemical tankyrase assays. Its sub-nanomolar activity enables low-concentration spike-in controls for HTS assay quality assessment (Z'-factor determination) and serves as a benchmark for evaluating novel tankyrase inhibitor chemotypes. The 4-fold potency margin over Example 39 (IC50 = 0.389 nM) [3] makes it a more sensitive probe for detecting weak partial inhibition in competition experiments.

Wnt/β-Catenin Pathway Modulation in Cellular Oncology Models

The compound's potent TNKS1 inhibition predicts robust Axin2 stabilization and consequent β-catenin degradation, making it a strong candidate for Wnt pathway suppression studies in colorectal cancer, breast cancer, and other Wnt-driven tumor cell lines [2]. Its dual TNKS/PARP inhibitor series pedigree suggests utility in exploring the intersection of Wnt signaling and DNA repair pathways, provided cellular selectivity profiling is performed in parallel.

Structure-Activity Relationship (SAR) Expansion Around the Pyridine Moiety

The pyridin-4-ylmethyl group provides a well-defined hydrogen-bond acceptor vector [3][4]. Medicinal chemistry teams can use this compound as a key intermediate or reference point for synthesizing and benchmarking new analogs exploring pyridine bioisosteres (pyrimidine, pyridazine, or substituted phenyl variants) while directly comparing TNKS1 potency losses or gains against the 0.0973 nM baseline.

Selectivity Panel Assembly for Tankyrase vs. PARP-1 Discrimination

Given the class-level evidence that oxoquinazolinyl-butanamide derivatives can be tuned for TNKS1:PARP-1 selectivity [5], this compound should be included in a selectivity panel alongside PARP-1/2-specific inhibitors (e.g., olaparib) and broader PARP family probes. Its sub-nanomolar TNKS1 potency makes it particularly valuable for establishing the lower bound of the selectivity window within the chemical series.

Quote Request

Request a Quote for 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.